

The Biological Frontier of Substituted Piperazines: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Tert-butyl 3-methyl piperazine-
1,3-dicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.^{[1][2]} Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, have made it a cornerstone in the design of novel therapeutic agents.^{[3][4][5]} Substituted piperazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of treatments for a wide array of diseases, from cancer and infectious diseases to central nervous system disorders.^{[1][6][7]} This technical guide provides a comprehensive overview of the diverse biological activities of substituted piperazine compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

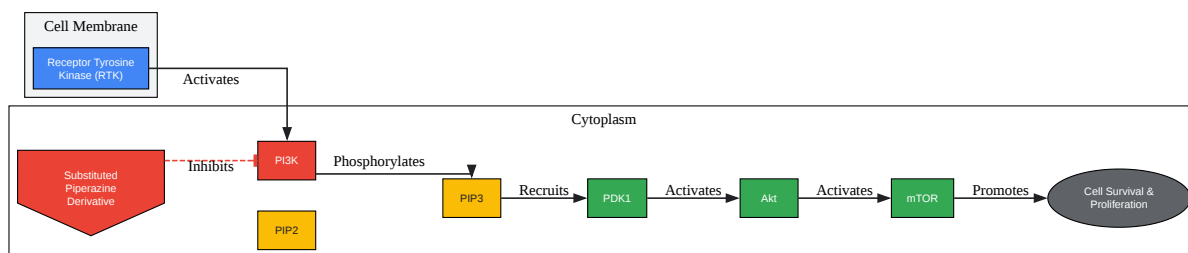
Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines.^{[7][8]} Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and disruption of key signaling pathways crucial for cancer cell survival and proliferation.^{[1][9]}

Quantitative Data: Anticancer Activity of Substituted Piperazine Derivatives

Compound Class	Cell Line	Activity Metric	Value	Reference
Vindoline-Piperazine Conjugates	MDA-MB-46 (Breast Cancer)	GI ₅₀	1.00 µM	[10]
Purine Ribonucleoside Analogs	Human Tumor Cell Lines (various)	IC ₅₀	5.2 - 9.2 µM	[1]
Coumarin Derivatives	HeLa (Cervical Cancer)	IC ₅₀	2.6 µM	[1]
Coumarin Derivatives	MKN45 (Gastric Cancer)	IC ₅₀	2.1 µM	[1]
Ursolic Acid Derivatives	Various Cancer Lines	IC ₅₀	27.08 - 38.78 µM	[1]
Telomerase Inhibitors	Hela, SMMC-7721, SGC-7901, U87, HepG2	IC ₅₀	1.02 - 4.12 µM	[1]

Key Signaling Pathway: PI3K/Akt Inhibition

A frequently implicated mechanism for the anticancer activity of piperazine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.



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Caption: PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[1][3]

Methodology:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]
- **Compound Treatment:** Prepare serial dilutions of the substituted piperazine compounds in the culture medium. Replace the existing medium with 100 μ L of the medium containing the test compounds at various concentrations. Include appropriate solvent controls.[1][3]
- **Incubation:** Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[3]

- MTT Addition: Following the incubation period, add 10-20 μL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]
- Formazan Solubilization: Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[1]

Antimicrobial Activity

With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Substituted piperazines have demonstrated significant potential in this area, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[7][11][12]

Quantitative Data: Antimicrobial Activity of Substituted Piperazine Derivatives

Compound Class	Microorganism	Activity Metric	Value (µg/mL)	Reference
Coumarin Derivatives	Bacillus subtilis	MIC	0.236	[1]
Coumarin Derivatives	Staphylococcus aureus	MIC	0.355	[1]
Flavone Derivatives	S. aureus, E. coli	MIC	10	[13]
Pyrimidine Derivatives	Staphylococcus aureus	MIC	40	[14]
Pyrimidine Derivatives	Bacillus subtilis	MIC	40	[14]
Pyrimidine Derivatives	Escherichia coli	MIC	40	[14]
Pyrimidine Derivatives	Candida albicans	MIC	40	[14]
Phenothiazine Derivatives	Mycobacterium tuberculosis	MIC	1	[15]

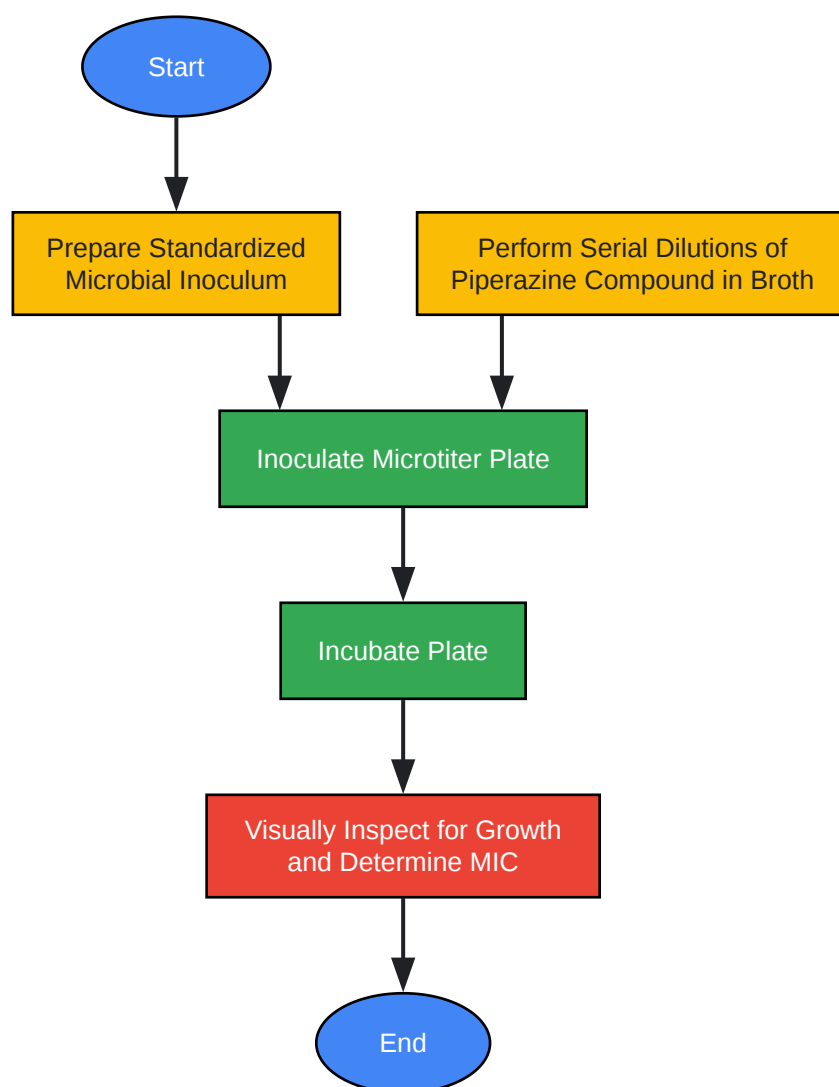
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Methodology:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[17]
- Compound Dilution: Prepare serial twofold dilutions of the piperazine compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[16]

- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[1]
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[1]
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]



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Caption: Experimental workflow for MIC determination by broth microdilution.

Antipsychotic Activity

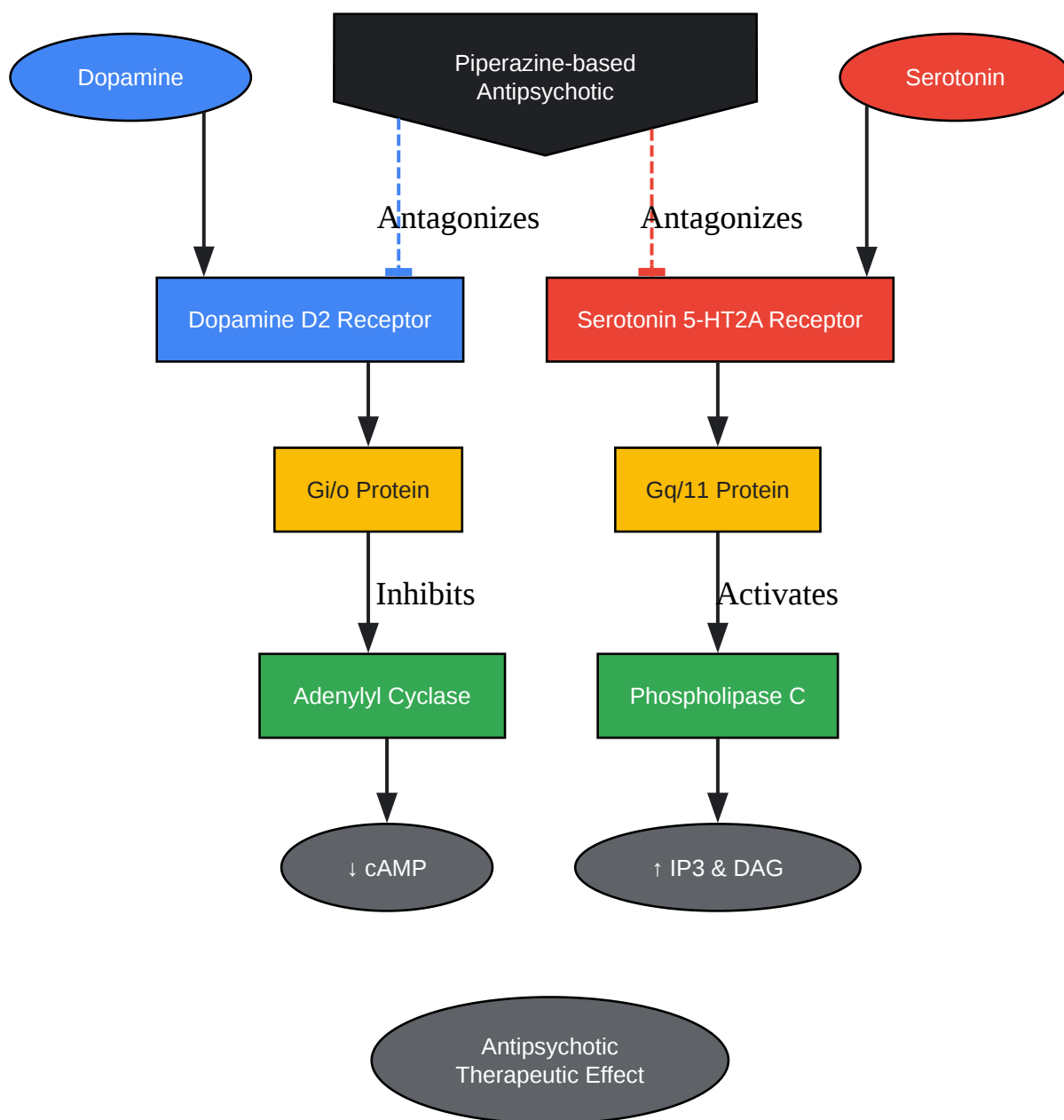
Piperazine derivatives are a cornerstone in the development of antipsychotic medications.^[18]
^[19] Many of these compounds act as antagonists or partial agonists at dopamine D₂ and serotonin 5-HT_{2a} receptors, which are key targets in the treatment of psychosis.^[20]^[21]

Quantitative Data: Receptor Binding Affinity of Piperazine-based Antipsychotics

Compound	Receptor	Activity Metric	Value (nM)	Reference
Fluphenazine	Dopamine D ₂	K _i	0.4	^[22]
Novel Piperazine Derivative (3w)	Dopamine D ₂	K _i	High Affinity	^[18]
Novel Piperazine Derivative (3w)	Serotonin 5-HT _{1a}	K _i	High Affinity	^[18]
Novel Piperazine Derivative (3w)	Serotonin 5-HT _{2a}	K _i	High Affinity	^[18]
Novel Piperazine Derivative (3w)	Histamine H ₃	K _i	High Affinity	^[18]

Key Signaling Pathway: Dopamine D₂ and Serotonin 5-HT_{2a} Receptor Antagonism

The therapeutic effect of many atypical antipsychotics is attributed to their combined antagonism of dopamine D₂ and serotonin 5-HT_{2a} receptors in the brain.



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Caption: Simplified signaling of D₂ and 5-HT_{2a} receptors and antagonism by piperazine antipsychotics.

Experimental Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This competitive radioligand binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from the dopamine D₂ receptor.[\[22\]](#)

Methodology:

- **Membrane Preparation:** Prepare crude membrane fractions containing dopamine D₂ receptors from cells or tissues expressing the receptor. This involves homogenization and differential centrifugation.[\[7\]](#)[\[22\]](#)
- **Assay Setup:** In a 96-well plate, combine the membrane preparation, a radiolabeled D₂ receptor ligand (e.g., [³H]Spiperone), and varying concentrations of the unlabeled piperazine test compound.[\[22\]](#)
- **Incubation:** Incubate the plate to allow the binding reaction to reach equilibrium.[\[23\]](#)
- **Filtration:** Rapidly terminate the binding by filtering the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[\[22\]](#)
- **Quantification:** Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[\[22\]](#)
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor constant (K_i), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.[\[23\]](#)

Conclusion

The substituted piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs with a wide range of biological activities. The versatility of its chemistry allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective agents against various therapeutic targets. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to explore and advance the therapeutic potential of this important class of compounds. Further research into novel substitutions and hybrid molecules incorporating the piperazine core is poised to yield the next generation of innovative medicines.

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